4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro substituent, and a methoxy group on the benzene ring, along with a piperidinyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The amino compound is chlorinated to introduce the chloro substituent.
Amidation: The resulting compound undergoes amidation with 1-methyl-4-piperidinylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the chloro substituent, converting it to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
- Used in assays to understand enzyme-substrate specificity.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its binding affinity to various receptors in the central nervous system.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the formulation of specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This binding can lead to changes in neurotransmitter release and receptor signaling pathways, ultimately affecting physiological processes such as mood, cognition, and motor function.
Comparison with Similar Compounds
- 4-Amino-5-chloro-2-methoxy-N-(2-(diethylamino)ethyl)benzamide
- 4-Amino-5-chloro-N-(1-(phenylmethyl)-4-piperidinyl)-2-methoxybenzamide
Comparison:
- Structural Differences: While similar in their core structure, these compounds differ in the substituents attached to the amide nitrogen. These differences can significantly impact their chemical properties and biological activities.
- Uniqueness: 4-Amino-5-chloro-2-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride is unique due to its specific piperidinyl substitution, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
63639-44-1 |
---|---|
Molecular Formula |
C14H21Cl2N3O2 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-(1-methylpiperidin-1-ium-4-yl)benzamide;chloride |
InChI |
InChI=1S/C14H20ClN3O2.ClH/c1-18-5-3-9(4-6-18)17-14(19)10-7-11(15)12(16)8-13(10)20-2;/h7-9H,3-6,16H2,1-2H3,(H,17,19);1H |
InChI Key |
GPVCKLFIWCPLRH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.